molecular formula C23H24ClFN4O2S B2958311 1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1031558-58-3

1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2958311
M. Wt: 474.98
InChI Key:
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized with the aim of meeting structural requirements essential for anticancer activity. Specific derivatives in this series have shown significant to moderate cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating potential applications in cancer treatment (B. N. Reddy et al., 2015).

Benzodiazepine Binding Activity

Investigations into tricyclic heterocycles related to the quinazolinone structure have led to the synthesis of compounds with high affinity for the benzodiazepine receptor. This includes the development of a compound with potent benzodiazepine antagonist activity in rat models, suggesting potential applications in neurological research and therapy (J. Francis et al., 1991).

Antitumor Activity

A novel compound synthesized for the first time was investigated for its structural characteristics, antitumor activity, and interactions with the SHP2 protein. It demonstrated better antitumor activity than a reference compound in human hepatoma and melanoma cells, indicating a promising direction for cancer research (Zhixu Zhou et al., 2021).

Antimicrobial Activity

Quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and evaluated for their antimicrobial activities. Some compounds exhibited superior inhibitory effects against specific bacterial strains compared to commercial bactericides, pointing to potential applications in combating microbial infections (Boren Yan et al., 2016).

H1-antihistaminic Agents

The synthesis of novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has been reported, with some compounds showing significant protection against histamine-induced bronchospasm in animal models. This indicates their potential as new H1-antihistaminic agents with minimal sedative effects, providing a promising avenue for allergy treatment research (V. Alagarsamy et al., 2007).

Safety And Hazards

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Future Directions

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Please consult a professional chemist or a relevant database for specific information about this compound. Always follow safety guidelines when handling chemicals.


properties

CAS RN

1031558-58-3

Product Name

1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Molecular Formula

C23H24ClFN4O2S

Molecular Weight

474.98

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-methyl-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C23H24ClFN4O2S/c1-14(2)31-11-5-10-28-21(30)16-12-15(3)8-9-20(16)29-22(28)26-27-23(29)32-13-17-18(24)6-4-7-19(17)25/h4,6-9,12,14H,5,10-11,13H2,1-3H3

SMILES

CC1=CC2=C(C=C1)N3C(=NN=C3SCC4=C(C=CC=C4Cl)F)N(C2=O)CCCOC(C)C

solubility

not available

Origin of Product

United States

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